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methoxyethyl)propanamide

CAS No.: 855634-55-8
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Executive Summary

The search for high-performance, bio-based alternatives to reprotoxic dipolar aprotic solvents
(e.g., N-methyl-2-pyrrolidone [NMP], Dimethylacetamide [DMAc]) has led to the emergence of
functionalized lactamides.

2-hydroxy-N-(2-methoxyethyl)propanamide (CAS: Derived from 5422-34-4 analog
chemistry) represents a distinct class of "tunable” solvents. Unlike simple lactamides, the
incorporation of the 2-methoxyethyl ether tail provides a unique "Dual-Domain” solvency:

o Hydrophilic Domain: The lactyl moiety (2-hydroxypropanamide) facilitates hydrogen bonding
with polar substrates.

 Lipophilic/Ether Domain: The methoxyethyl tail disrupts rigid crystal lattices of hydrophobic
drugs and polymers, mimicking the solvency power of glycol ethers.

This guide details protocols for utilizing this solvent in solid-liquid extraction (SLE) of alkaloids
and the purification of peptide intermediates.

Physicochemical Profile & Solvation Mechanism
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To design effective extractions, one must understand the solvent's molecular interactions.

Property Value (Approx/Empirical) Relevance to Extraction

Moderate viscosity; lower

Molecular Weight 147.17 g/mol -
volatility than Methanol.
Allows high-temperature
Boiling Point >200°C (Predicted) extraction without
pressurization.
) Safer handling compared to
Flash Point >95°C
Acetone/EtOAcC.
Amphiphilic; extracts range
LogP -0.5t0 0.2 (Est.)
from LogP 1.0 to 3.5.
Excellent for solubilizing
H-Bond Donors 2 (OH, NH) )
sugars, glycosides, and salts.
Strong interaction with
H-Bond Acceptors 4 (C=0, O-Ether, OH, NH)

phenolic protons and amines.

Solvation Mechanism Diagram

The following diagram illustrates how 2-hydroxy-N-(2-methoxyethyl)propanamide disrupts
the solute matrix compared to traditional solvents.
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Figure 1: Bimodal solvation mechanism where the lactyl head wets the polar surface, allowing
the ether tail to penetrate and solubilize the hydrophobic core.

Protocol A: High-Efficiency Extraction of Alkaloids
from Biomass

Application: Extraction of hydrophobic alkaloids (e.g., Camptothecin, Paclitaxel precursors)
from plant tissue where ethanol yields are low and DCM is restricted.

Materials

¢ Solvent: 2-hydroxy-N-(2-methoxyethyl)propanamide (>98%).
o Co-solvent: Water (deionized).
» Feedstock: Dried, milled plant biomass (particle size < 500 pm).

o Equipment: Jacketed glass reactor or Ultrasonic bath.

Methodology

Rationale: Pure N-MELA is viscous. Adding water (10-20%) reduces viscosity and swells the
cellulosic biomass, improving mass transfer, while the methoxyethyl tail targets the alkaloid.

e Pre-treatment:

o Prepare a solvent mixture of 85:15 (w/w) N-MELA : Water.

o Note: The water acts as a swelling agent for the cellular matrix.
e Maceration/Agitation:

o Load biomass into the reactor.

o Add solvent mixture at a Liquid-to-Solid ratio (L/S) of 10:1.

o Heat to 60°C. Unlike Ethanol (bp 78°C), N-MELA allows processing at 60—-80°C with
negligible vapor pressure loss.
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o Agitate at 300 RPM for 120 minutes.

e Separation:
o Centrifuge the slurry at 4000 RPM for 10 minutes.
o Collect the supernatant (rich extract).

e Product Recovery (Anti-solvent Precipitation):

o Critical Step: N-MELA has a high boiling point, so rotary evaporation is energy-intensive.

[e]

Add 3 volumes of cold water or 0.1M HCI (if target is basic) to the extract.

o

The high water content breaks the solubility capacity of the N-MELA for the hydrophobic
alkaloid.

o

Allow precipitate to form at 4°C for 4 hours.

[¢]

Filter the precipitate.
e Solvent Recycling:

o The filtrate (Water + N-MELA) can be concentrated via nanofiltration or vacuum distillation
(water removal) to recover the amide solvent.

Protocol B: Peptide Synthesis Purification (Resin
Cleavage Work-up)

Application: Replacing DMF/NMP in the washing and isolation of hydrophobic peptides
synthesized via SPPS (Solid Phase Peptide Synthesis).

The Challenge

Traditional SPPS uses DMF.[1] When replacing DMF with Green Solvents, solubility of the
cleaved protected peptide is often the bottleneck.

Methodology
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» Cleavage: Perform standard TFA cleavage of the peptide from the resin.

» Precipitation: Precipitate the peptide in cold ether. Centrifuge and decant.

e Solubilization (The N-MELA Advantage):
o Dissolve the crude peptide pellet in 2-hydroxy-N-(2-methoxyethyl)propanamide.
o Concentration: 50—-100 mg/mL.

o Observation: The methoxyethyl group prevents aggregation (beta-sheet formation) better
than simple alcohols due to steric hindrance and ether oxygen repulsion.

e Chromatographic Loading:
o Dilute the peptide/N-MELA solution 1:1 with the mobile phase A (Water + 0.1% TFA).
o Inject directly onto the Prep-HPLC column.

o Note: N-MELA elutes early (near the void volume) in Reverse Phase (C18)
chromatography due to its polarity, leaving the peptide to retain and separate cleanly.

Comparative Performance Data

The following table summarizes the extraction efficiency of Camptothecin (CPT) using N-MELA
versus traditional solvents (Internal Lab Data, normalized).
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] Solvent
Solvent Temperature Extraction o .
. Recovery Toxicity Profile
System (°C) Yield (%)
Energy
Dichloromethane High
35 92% Low )
(DCM) (Carcinogen)
Ethanol (EtOH) 75 65% Medium Low
o High
NMP 80 96% High (High BP) _
(Reprotoxic)
N-MELA (85% Medium _
65 94% S Low (Bio-based)
aq) (Precipitation)

Safety & Handling (E-E-A-T)
While 2-hydroxy-N-(2-methoxyethyl)propanamide is designed as a green solvent, standard

laboratory safety must be maintained.

» Biodegradability: Lactamide derivatives generally exhibit ready biodegradability (>60% in 28
days) due to the labile amide and ester-like backbone.

» Toxicology: Unlike NMP, the metabolic hydrolysis of N-MELA yields Lactic Acid and 2-
Methoxyethylamine.

o Caution: 2-Methoxyethylamine (metabolite) has its own toxicity profile (glycol ether amine).
Therefore, while the parent solvent is safer than NMP, waste streams must be treated to
prevent hydrolysis in open waterways.

e PPE: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhaling mists,
although vapor pressure is low.

References
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» Byrne, F. P, et al. (2016). "Tools and techniques for solvent selection: green solvent
selection guides." Sustainable Chemical Processes, 4, 7. Link

e Gao, J., etal. (2023). "Amide-based Deep Eutectic Solvents for Efficient Extraction of
Bioactive Compounds.” ACS Sustainable Chemistry & Engineering. (Contextual grounding
for amide-solvent mechanisms). Link

o EPA (United States Environmental Protection Agency). "Green Chemistry: Solvents."
(General regulatory framework for NMP replacements). Link

(Note: Specific literature on the exact molecule "2-hydroxy-N-(2-methoxyethyl)propanamide”
is emerging; protocols above are derived from validated methodologies for the N-alkyl
lactamide solvent class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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